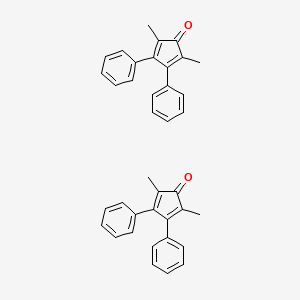
7-Chloro-2-undecylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C19H27ClN2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 7th position and an undecyl chain at the 2nd position of the quinoxaline ring. Quinoxalines are significant due to their presence in numerous natural products and their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
準備方法
The synthesis of 7-Chloro-2-undecylquinoxaline can be achieved through various synthetic routesThe reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods often focus on optimizing yield and purity. Green chemistry approaches, such as using ultrasound irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
化学反応の分析
7-Chloro-2-undecylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 7-Chloro-2-undecylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites, similar to the action of chloroquine . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
7-Chloro-2-undecylquinoxaline can be compared with other quinoxaline derivatives such as:
7-Chloroquinoline: Known for its antimalarial activity, it shares a similar chloro group but lacks the undecyl chain.
2-Methylquinoxaline: This compound has a methyl group instead of an undecyl chain, resulting in different pharmacological properties.
Quinoxaline N-oxides: These derivatives are formed through oxidation and exhibit distinct biological activities
特性
分子式 |
C19H27ClN2 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
7-chloro-2-undecylquinoxaline |
InChI |
InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-18-13-12-16(20)14-19(18)22-17/h12-15H,2-11H2,1H3 |
InChIキー |
SGEIZCNSYPFSHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CN=C2C=CC(=CC2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


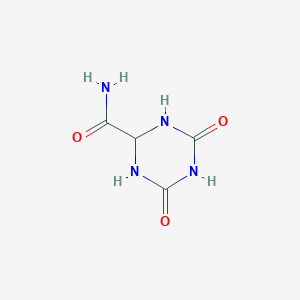
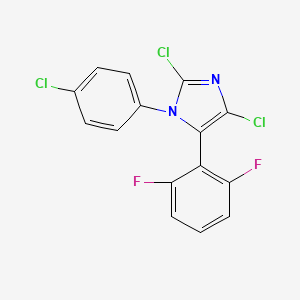
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)


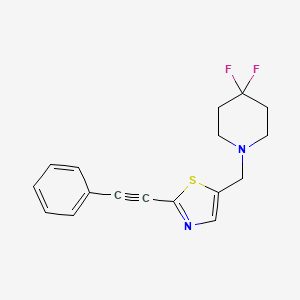
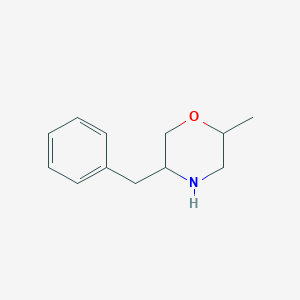


![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)



